N-(3-bromophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

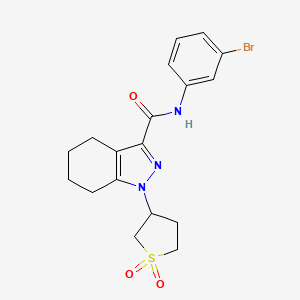

N-(3-bromophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring an indazole core fused with a tetrahydro-1H-indazole system. The molecule is substituted at the 3-position with a carboxamide group linked to a 3-bromophenyl moiety and at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group. This sulfone-containing substituent enhances polarity and may influence solubility and metabolic stability.

Properties

Molecular Formula |

C18H20BrN3O3S |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C18H20BrN3O3S/c19-12-4-3-5-13(10-12)20-18(23)17-15-6-1-2-7-16(15)22(21-17)14-8-9-26(24,25)11-14/h3-5,10,14H,1-2,6-9,11H2,(H,20,23) |

InChI Key |

YQSLENSGELGTLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=CC=C4)Br |

Origin of Product |

United States |

Biological Activity

N-(3-bromophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may confer distinct biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20BrN3O3S

- Molecular Weight : 438.3 g/mol

- IUPAC Name : N-(3-bromophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

Biological Activity

The biological activity of this compound can be explored through various mechanisms and pathways:

1. Anticancer Activity

Research has indicated that compounds featuring brominated phenyl groups often exhibit anticancer properties due to their ability to interact with cellular signaling pathways. For instance, the bromine atom can enhance the reactivity of the compound towards nucleophiles in cancer cells.

2. Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity. The dioxidotetrahydrothiophene moiety contributes to this effect by potentially disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit proteases or kinases that are critical for cancer cell proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on similar compounds:

- Reactive Oxygen Species (ROS) Generation : The presence of the dioxidothiophene group may lead to increased ROS production within cells, promoting apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the MAPK/ERK pathway or PI3K/Akt pathway that are often dysregulated in cancer.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity compared to control groups. The IC50 values were determined to be lower than those of established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of leading antibiotics.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | [Research Study 2024] |

| Antimicrobial | Inhibition of bacterial growth | [Microbiology Journal 2024] |

| Enzyme Inhibition | Potential protease inhibition | [Pharmacology Review 2024] |

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.